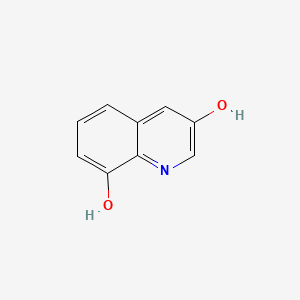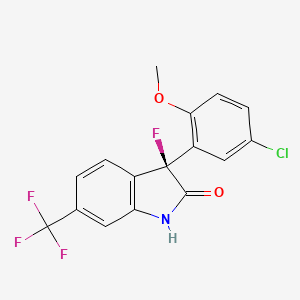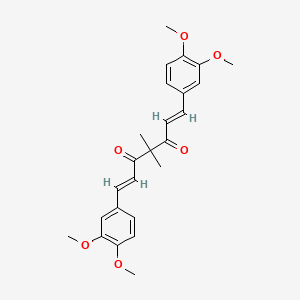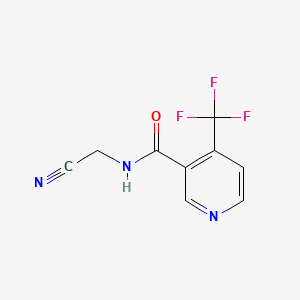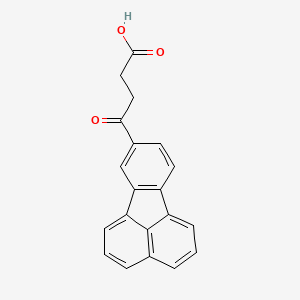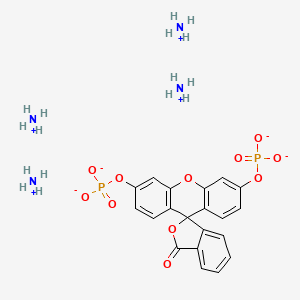
Fluorescein (tetraammonium)
説明
Fluorescein tetraammonium is a variant of fluorescein, a compound widely used as a fluorescent tracer with high photophysical properties . It is often used as a fluorogenic alkaline phosphatase substrate .
Synthesis Analysis
Fluorescein and its derivatives have been synthesized for various purposes. For instance, fluorescein was esterified to produce fluorescein ethyl ester and O-ethyl-fluorescein ethyl ester, both of which exhibited excellent yields . These compounds were investigated for their photophysical and electrochemical properties as potential organic semiconductor materials .Molecular Structure Analysis
Fluorescein molecules are known for their excellent photophysical properties and their spirocyclic structure . The structure of fluorescein allows it to respond to electromagnetic radiation and light between the wavelengths of 465 to 490 nm and fluoresce .Chemical Reactions Analysis
Fluorescein and its derivatives have been used in various chemical reactions. For instance, fluorescein has been used as a fluorescent probe in turn-on fluorescence analysis, a method that has shown potential in chemical and biochemical analysis . Additionally, fluorescein molecules have been used to develop fluorescent probes for various analytes due to their excellent photophysical properties .Physical And Chemical Properties Analysis
Fluorescein and its derivatives have been studied for their photophysical and electrochemical properties. For example, fluorescein ethyl ester and O-ethyl-fluorescein ethyl ester were investigated for their absorption and emission spectra in various solvents . The optical band gap energy was calculated for these compounds, and the values were found to be between 2.34 – 2.39 eV .科学的研究の応用
-
Biological Research
- Fluorescent proteins (FPs), which can be classified into green fluorescent protein (GFP) and its derivatives, red fluorescent protein (RFP) and its derivatives, and near-infrared FPs, have promoted widespread biological research applications .
- The rich fluorescence spectra and photochemical properties of FPs have been utilized in various biological research applications .
- The antibodies targeting FPs, particularly nanobodies, have been developed and applied in immunoassay, in vitro diagnostics, and drug development .
-
Design and Synthesis of Fluorescent Probes
- Small molecule fluorescent probes are indispensable tools for a broad range of biological applications .
- There is a need for probes where photophysical properties and biological selectivity can be tuned as desired .
- The rational design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold have been reported .
-
Fluorescence Using Organochalcogen Molecules
-
Sensing Applications
- The structure of fluorescein provides possibilities in designing sensors for a wide range of analytes .
- The molecular orientation of the dye plays a key role in many potential applications such as in colorimetric sensors, fluorescent sensors, photographic industry, and molecular optoelectronic devices .
-
Fluorescence Spectroscopy
- Fluorescence spectroscopy is a rapid, sensitive method for characterizing molecular environments and events .
- It is widely accepted and powerful technique that is used for a variety of environmental, industrial, medical diagnostics, DNA sequencing, forensics, genetic analysis and biotechnology applications .
- This technique is used in organic and inorganic chemistry, medical diagnosis, medical science etc .
-
Selective Sensing of Various Analytes
- Fluorescein molecules are extensively used to develop fluorescent probes for various analytes due to their excellent photophysical properties and the spirocyclic structure .
- Fluorescein probes are commonly used to detect metal ions such as copper, mercury, iron, palladium, cadmium, and magnesium in aqueous solutions and living cells which are of great significance for human health .
-
Fluorescence Spectroscopy
- Fluorescence spectroscopy is a rapid, sensitive method for characterizing molecular environments and events .
- It is widely accepted and powerful technique that is used for a variety of environmental, industrial, medical diagnostics, DNA sequencing, forensics, genetic analysis and biotechnology applications .
- This technique is used in organic and inorganic chemistry, medical diagnosis, medical science etc .
-
Selective Sensing of Various Analytes
- Fluorescein molecules are extensively used to develop fluorescent probes for various analytes due to their excellent photophysical properties and the spirocyclic structure .
- Fluorescein probes are commonly used to detect metal ions such as copper, mercury, iron, palladium, cadmium, and magnesium in aqueous solutions and living cells which are of great significance for human health .
特性
IUPAC Name |
tetraazanium;(3-oxo-6'-phosphonatooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O11P2.4H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;;;/h1-10H,(H2,22,23,24)(H2,25,26,27);4*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPXZSKGRVJMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)([O-])[O-])OC5=C3C=CC(=C5)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein (tetraammonium) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



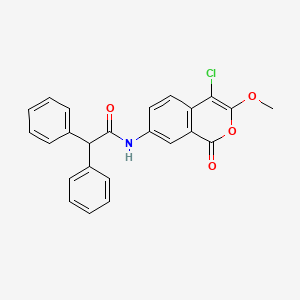
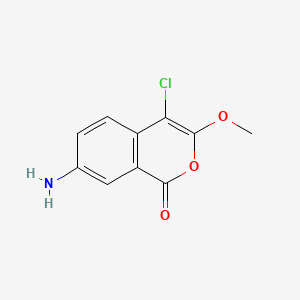
![Acetic acid, [(phenylsulfonyl)hydrazono]-](/img/structure/B1672826.png)
![(4r)-3-{(2s,3s)-2-Hydroxy-3-[(3-Hydroxy-2-Methylbenzoyl)amino]-4-Phenylbutanoyl}-5,5-Dimethyl-N-(2-Methylbenzyl)-1,3-Thiazolidine-4-Carboxamide](/img/structure/B1672827.png)
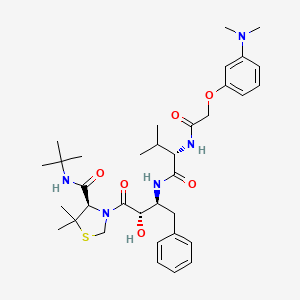
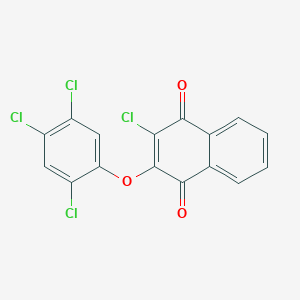

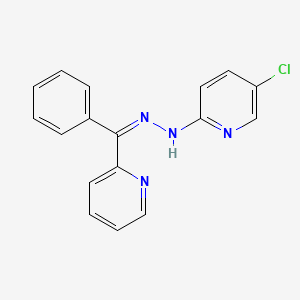
![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)
